2-(2-Thienylmethylene)malonic acid
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Overview
Description
2-(2-Thienylmethylene)malonic acid is a chemical compound with the molecular formula C8H6O4S . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 1 Thiophene .
Synthesis Analysis
The synthesis of malonic acid derivatives, such as 2-(2-Thienylmethylene)malonic acid, can be achieved through the Malonic Ester Synthesis . This process involves five separate reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, and acidic hydrolysis of the ester to give a carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-(2-Thienylmethylene)malonic acid includes a total of 19 bonds, 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving malonic acid derivatives, such as 2-(2-Thienylmethylene)malonic acid, can be understood through the Knoevenagel Condensation . This process involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
2-(2-Thienylmethylene)malonic acid has a molecular weight of 198.2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthetic Biology
In the realm of synthetic biology, “2-(2-Thienylmethylene)malonic acid” can be a precursor in the design of novel artificial pathways for malonic acid production. Researchers have created a pathway where oxaloacetate is converted to malonic semialdehyde and then to malonic acid, catalyzed by enzymes like a-keto decarboxylase and malonic semialdehyde dehydrogenase . This innovative approach aims to produce malonic acid biologically from renewable resources, which is traditionally sourced from petrochemical processes.
Safety and Hazards
Future Directions
Research into malonic acid derivatives, such as 2-(2-Thienylmethylene)malonic acid, has shown promise in the development of novel anti-HIV agents . Additionally, a novel artificial synthetic pathway for producing malonic acid from renewable resources has been designed, which could have implications for the production of 2-(2-Thienylmethylene)malonic acid in the future .
Mechanism of Action
Target of Action
The primary target of 2-(2-Thienylmethylene)malonic acid is the enolate anion . This compound is involved in the alkylation of enolate ions , a process that forms a new carbon-carbon bond . The enolate anion attacks an alkyl halide, leading to the formation of carboxylic acids via the malonic ester synthesis .
Mode of Action
2-(2-Thienylmethylene)malonic acid interacts with its targets through a process known as decarboxylation . This process involves the loss of CO2 from beta-keto acids and malonic acids . During decarboxylation, an α-hydrogen is replaced with an alkyl group . This reaction results in the formation of an α-alkyl carboxylic acid and carbon dioxide (CO2) .
Biochemical Pathways
The compound affects the malonic ester synthesis pathway . This pathway involves the alkylation of enolate ions, leading to the formation of carboxylic acids . The malonic ester synthesis pathway is a key process in the production of a wide variety of carboxylic acids .
Result of Action
The result of the action of 2-(2-Thienylmethylene)malonic acid is the formation of α-alkyl carboxylic acids . These acids are formed through the process of decarboxylation, where an α-hydrogen is replaced with an alkyl group . This process also results in the release of carbon dioxide (CO2) .
properties
IUPAC Name |
2-(thiophen-2-ylmethylidene)propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-4H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHWRNVTYSXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienylmethylene)malonic acid |
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